1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene is an organic compound with the molecular formula C11H17Cl It features a cyclopentene ring substituted with a chloromethyl group attached to a cyclobutylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene typically involves the following steps:
Formation of the Cyclobutylmethyl Intermediate: This step involves the reaction of cyclobutylmethyl chloride with a suitable base to form the cyclobutylmethyl intermediate.
Cyclopentene Ring Formation: The intermediate is then reacted with cyclopentene under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such
Eigenschaften
Molekularformel |
C11H17Cl |
---|---|
Molekulargewicht |
184.70 g/mol |
IUPAC-Name |
1-[[1-(chloromethyl)cyclobutyl]methyl]cyclopentene |
InChI |
InChI=1S/C11H17Cl/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h4H,1-3,5-9H2 |
InChI-Schlüssel |
YZVIPSDOJBGHEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C1)CC2(CCC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.